1,5-Dinitronaphthalene

Description

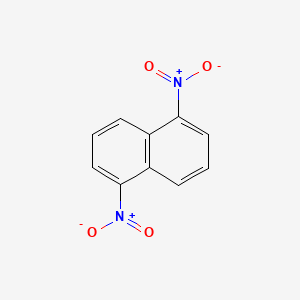

1,5-dinitronaphthalene is a dinitronaphthalene carrying nitro groups at positions 1 and 5. It has a role as a genotoxin.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTCJXFCHHDFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025165 | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish white needles or light yellow fluffy solid. (NTP, 1992), Yellowish-white or light yellow solid; [CAMEO] light yellow crystalline powder; [MSDSonline] | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000428 [mmHg] | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-71-0, 27478-34-8, 71607-49-3 | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027478348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5(Or 1,8)-dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5(or 1,8)-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI2S14IW4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

421 to 423 °F (NTP, 1992) | |

| Record name | 1,5-DINITRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

1,5-Dinitronaphthalene CAS number and properties

An In-depth Technical Guide to 1,5-Dinitronaphthalene: Properties, Synthesis, and Applications

Introduction

This compound is a crystalline organic compound that holds significant importance as a chemical intermediate in various industrial syntheses.[1][2][3] Characterized by a naphthalene backbone with two nitro groups at the 1 and 5 positions, this compound is a key precursor in the production of dyes, high-performance polymers, and other specialty chemicals.[2][3][4] Its isomeric purity is crucial for many of its applications, necessitating well-controlled synthesis and purification processes. This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis methodologies, key applications, and essential safety and handling protocols, tailored for researchers and professionals in chemical and materials science.

Core Chemical and Physical Properties

This compound is a yellowish-white to light yellow solid, often appearing as needles or a fluffy powder.[5] Its physical and chemical properties are fundamental to its handling, reactivity, and application. The compound is notably insoluble in water but shows solubility in various organic solvents.[6][7][8]

| Property | Value | Source(s) |

| CAS Number | 605-71-0 | [9][10][11][12][13][14] |

| Molecular Formula | C₁₀H₆N₂O₄ | [5][10][11][12][13][14] |

| Molecular Weight | 218.17 g/mol | [5][9][11][14] |

| Appearance | Yellowish-white needles or light yellow fluffy solid | [5] |

| Melting Point | 212-222 °C (414-432 °F) | [10][12][15][16] |

| Boiling Point | Sublimes | [5] |

| Density | 1.58 g/cm³ | [4] |

| Vapor Pressure | 4.28 x 10⁻⁶ mmHg | [5][17] |

| Solubility | Insoluble in water.[6][8] Soluble in organic solvents such as ethyl acetate, acetone, benzene, and toluene.[6] | |

| IUPAC Name | This compound | [5][10][12][13] |

Synthesis and Purification

The industrial production of this compound is primarily achieved through the nitration of naphthalene. This process typically yields a mixture of dinitronaphthalene isomers, predominantly the 1,5- and 1,8-isomers, which then require separation. The choice of nitrating agent, reaction conditions, and solvent system is critical in controlling the isomeric ratio and minimizing the formation of byproducts.

Common synthesis approaches include:

-

Mixed Acid Nitration: The use of a mixture of nitric acid and sulfuric acid is a traditional method.[18] Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

-

Nitric Acid Nitration: Naphthalene can also be nitrated using nitric acid alone, which can simplify the post-reaction workup by avoiding the separation of sulfuric acid.[18][19]

-

Alternative Nitrating Agents: Research has explored greener and more selective nitration methods, such as using nitrogen dioxide in the presence of a catalyst, which can offer milder reaction conditions and improved atom economy.[2]

Representative Experimental Protocol: Nitration of Naphthalene

The following is a generalized protocol for the synthesis of a dinitronaphthalene mixture, followed by the isolation of the 1,5-isomer.

Step 1: Nitration

-

Naphthalene is slowly added to a pre-cooled mixture of concentrated nitric acid and sulfuric acid under vigorous stirring.

-

The reaction temperature is carefully controlled, typically between 40-80°C, to manage the exothermic reaction and influence the isomer distribution.[1][20]

-

The reaction is allowed to proceed for several hours to ensure complete dinitration.

Step 2: Quenching and Filtration

-

The reaction mixture is then cooled and poured into ice-water to precipitate the crude dinitronaphthalene product.

-

The solid precipitate is collected by filtration and washed with water to remove residual acids.

Step 3: Isomer Separation

-

The mixture of 1,5- and 1,8-dinitronaphthalene isomers is separated based on their differential solubility in organic solvents.

-

For instance, the 1,5-isomer can be selectively extracted using toluene, leaving the less soluble 1,8-isomer behind.[1] Alternatively, washing the crude product with acetone can be used to isolate this compound.[18][19]

Step 4: Purification

-

The isolated this compound is further purified by recrystallization from a suitable solvent to achieve the desired purity.

Caption: Synthesis and purification workflow for this compound.

Key Applications

The primary utility of this compound lies in its role as a precursor to other valuable chemicals, most notably 1,5-diaminonaphthalene.

-

Polymer Synthesis: The reduction of this compound yields 1,5-diaminonaphthalene, a monomer used in the production of 1,5-naphthalene diisocyanate (NDI).[1][21] NDI is a key component in the manufacture of high-performance polyurethane elastomers, which are valued for their exceptional hardness, resilience, and thermal stability.[2]

-

Dye Intermediate: this compound also serves as an intermediate in the synthesis of various dyes, including sulfur colors.[4]

-

Other Applications: It has also been used as a sensitizing agent for ammonium nitrate explosives.[1]

Caption: Major application pathways for this compound.

Safety and Toxicology

This compound is a hazardous substance that requires careful handling. It is classified as a suspected human carcinogen and mutagen.[22] Exposure can cause irritation to the skin, eyes, and respiratory tract.[5][17][23] Systemic effects of exposure may include headache, dizziness, cyanosis, and potential damage to the liver and kidneys.[5][8][17]

| Hazard Type | Description | GHS Classification |

| Health Hazards | Suspected of causing genetic defects.[5][23] May cause an allergic skin reaction.[5][24] Causes serious eye damage/irritation.[5][22][23][24] Causes skin irritation.[5][23] May cause respiratory irritation.[5][23] | Germ cell mutagenicity (Category 2)[23], Skin sensitization (Category 1B)[24], Serious eye damage/eye irritation (Category 1/2)[5][23][24], Skin corrosion/irritation (Category 2)[23], Specific target organ toxicity — Single exposure (Category 3, Respiratory tract irritation)[23] |

| Physical Hazards | Potentially explosive, especially when mixed with sulfur or sulfuric acid and heated.[5][8][17][22] | Not explicitly classified as explosive under GHS in the provided sources, but noted as a reactivity hazard. |

| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[23] | Hazardous to the aquatic environment, long-term (Chronic) - Category 3[23][24] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Handling Precautions: Avoid generating dust.[23] Prevent contact with strong oxidizing agents and bases.[1][8] Keep away from heat and sources of ignition.

References

-

This compound | C10H6N2O4 | CID 11803 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound | Solubility of Things. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - Stenutz. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - CHEMICAL POINT. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - Loba Chemie. (2021, June 17). Retrieved January 8, 2026, from [Link]

-

Preparation method of this compound and 1,8-dinitronaphthalene - Patsnap Eureka. (n.d.). Retrieved January 8, 2026, from [Link]

-

Naphthalene, 1,5-dinitro- - Substance Details - SRS | US EPA. (2025, December 4). Retrieved January 8, 2026, from [Link]

-

Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

- Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google Patents. (n.d.).

-

This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved January 8, 2026, from [Link]

- Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents. (n.d.).

-

CAS No.605-71-0,this compound Suppliers,MSDS download - LookChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene - International Scholars Journals. (n.d.). Retrieved January 8, 2026, from [Link]

-

Process for the production of this compound - Patent 1529772 - EPO. (2011, August 17). Retrieved January 8, 2026, from [Link]

-

605-71-0 CAS | this compound | Laboratory Chemicals | Article No. 03457. (n.d.). Retrieved January 8, 2026, from [Link]

-

Naphthalene, 1,5-dinitro- - NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]

-

Process for the production of this compound - European Patent Office - EP 1529772 A1. (2005, May 11). Retrieved January 8, 2026, from [Link]

-

This compound, 250 g, CAS No. 605-71-0 | Research Chemicals - Carl ROTH. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | 605-71-0 [chemicalbook.com]

- 2. Preparation method of this compound and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google Patents [patents.google.com]

- 4. parchem.com [parchem.com]

- 5. This compound | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 1,5-二硝基萘 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. scbt.com [scbt.com]

- 12. A13869.22 [thermofisher.com]

- 13. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 15. chemicalpoint.eu [chemicalpoint.eu]

- 16. 605-71-0 CAS | this compound | Laboratory Chemicals | Article No. 03457 [lobachemie.com]

- 17. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 18. Process for the production of this compound - Patent 1529772 [data.epo.org]

- 19. data.epo.org [data.epo.org]

- 20. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

- 22. lookchem.com [lookchem.com]

- 23. lobachemie.com [lobachemie.com]

- 24. chemicalbook.com [chemicalbook.com]

physical and chemical properties of 1,5-Dinitronaphthalene

An In-Depth Technical Guide to 1,5-Dinitronaphthalene: Properties, Synthesis, and Applications

Introduction

This compound (1,5-DNN) is a significant organic compound belonging to the dinitronaphthalene isomer group.[1] Characterized by a naphthalene backbone with two nitro functional groups at the 1 and 5 positions, this yellowish crystalline solid serves as a crucial intermediate in the synthesis of a wide array of industrial chemicals.[1][2] Its primary importance lies in its role as a precursor to 1,5-diaminonaphthalene, a key monomer in the production of high-performance polyurethanes.[3][4] Furthermore, it is utilized in the manufacturing of dyes and pigments.[3][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development and material science. We will delve into its physical and chemical properties, spectroscopic profile, synthesis methodologies, key applications, and critical safety information, offering a consolidated resource grounded in authoritative scientific data.

Molecular Structure and Identification

The molecular structure of this compound consists of a fused bicyclic aromatic system (naphthalene) substituted with nitro groups (-NO₂) at the alpha positions of each ring. This symmetric substitution pattern influences its chemical reactivity and physical properties.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 605-71-0 | [1][6] |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][6] |

| Molecular Weight | 218.17 g/mol | [1] |

| InChI | InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H | [6] |

| InChIKey | ZUTCJXFCHHDFJS-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC2=C(C=CC=C2[O-])C(=C1)[O-] | [7] |

| EC Number | 210-095-2 | [1] |

| PubChem CID | 11803 | [1] |

Physical and Chemical Properties

1,5-DNN is a yellowish-white to light yellow solid, often appearing as needles or a fluffy powder.[1] Its physical state and solubility are critical considerations for its handling, storage, and application in synthesis.

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellowish white needles or light yellow fluffy solid | [1][2] |

| Melting Point | 213-217 °C (415-423 °F) | [8] |

| Boiling Point | Sublimes | [1][9] |

| Density | 1.58 g/cm³ | [10][11] |

| Vapor Pressure | 4.28 x 10⁻⁶ mm Hg | [1][2] |

| Flash Point | ~200 °C (392 °F) | [8][12] |

| Water Solubility | Very low (< 1 mg/mL at 20°C) | [1][13] |

Solubility Profile

The solubility of this compound is a key factor in its purification and reaction chemistry. Due to its non-polar naphthalene core, it is poorly soluble in water.[13] However, it exhibits significantly better solubility in various organic solvents, a property that is exploited during its isolation and purification.[13][14] The solubility generally increases with temperature in these organic solvents.[14][15]

A study systematically measured its solubility in several common organic solvents, finding the mole fraction solubility at 298.15 K (25 °C) to be highest in trichloromethane, followed by toluene, ethyl acetate, and acetone.[14] This data is crucial for designing efficient crystallization and extraction protocols.

Reactivity and Chemical Stability

This compound's reactivity is dominated by the two electron-withdrawing nitro groups.

-

Reduction: The most significant reaction is the reduction of the nitro groups to form 1,5-diaminonaphthalene.[4] This transformation is a cornerstone of its industrial utility.

-

Incompatibilities: It is chemically incompatible with strong oxidizing agents and strong bases.[1][16]

-

Explosive Hazard: A critical safety concern is its potential to form explosive mixtures. Mixtures of this compound with sulfur or sulfuric acid can explode if heated to approximately 120-121°C (248°F).[1][9][16]

Spectroscopic Profile

Spectroscopic data is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The FT-IR spectrum is characterized by strong absorption bands corresponding to the nitro groups (N-O stretching) and the aromatic naphthalene ring (C-H and C=C stretching).[1][17] Detailed spectral analyses have been performed using both experimental techniques and quantum chemical calculations.[17]

-

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available and provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[18][19]

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry data is available, providing information on the molecular weight and fragmentation pattern of the compound.[6][20]

Authoritative spectral data can be accessed through public databases such as the NIST Chemistry WebBook and SpectraBase.[6][19][21]

Synthesis Methodologies

The industrial production of this compound is primarily achieved through the nitration of naphthalene. The process must be carefully controlled to maximize the yield of the desired 1,5-isomer over other isomers, such as 1,8-dinitronaphthalene.

Experimental Protocol: Nitration of Naphthalene

A common approach involves the direct nitration of naphthalene using nitric acid without the presence of sulfuric acid, which can simplify the process and reduce waste.[22][23]

Objective: To synthesize this compound via the direct nitration of naphthalene.

Materials:

-

Naphthalene

-

Nitric Acid (72-87 wt.%)

-

Acetone

-

Deionized Water

Procedure:

-

Nitration Reaction: Naphthalene is nitrated with nitric acid (concentration of 72-87 wt.%) at a controlled temperature between 30-80°C.[22][23] The absence of sulfuric acid is a key feature of this specific process.

-

Precipitation and Filtration: The reaction mixture is cooled to between 5-20°C to precipitate the crude dinitronaphthalene mixture. The solid precipitate is then filtered.[22][23]

-

Washing (Water): The filtered solid is washed thoroughly with water to remove residual acid.[22][23]

-

Isolation and Purification (Acetone Wash): The water-washed precipitate, a mixture of dinitronaphthalene isomers, is then washed with acetone.[22][23] Acetone selectively dissolves other isomers (like 1,8-DNN) and impurities more readily than 1,5-DNN, leaving behind the purified target compound.[23]

-

Drying: The final product, purified this compound, is dried at a temperature ranging from 20°C to 110°C.[23]

Alternative Synthesis Routes

Research into cleaner and more efficient synthesis methods is ongoing. One patented method describes a non-acidic approach using nitrogen dioxide as the nitrating agent in the presence of a catalyst and an oxygen atmosphere.[3] This method is promoted as having mild reaction conditions and high atom efficiency.[3]

Caption: Key synthesis pathway and primary application of this compound.

Applications in Chemical Synthesis

The primary value of this compound is its role as a chemical intermediate.

-

Precursor to 1,5-Naphthalene Diisocyanate (NDI): The most significant application is in the synthesis of 1,5-diaminonaphthalene via reduction.[4][16] This diamine is subsequently phosgenated to produce 1,5-naphthalene diisocyanate (NDI), a key component in the manufacture of specialty, high-performance polyurethane elastomers.[3][4][24] These polyurethanes are valued for their high hardness, heat resistance, and excellent resilience.[3]

-

Dye and Pigment Intermediate: It serves as an intermediate in the production of various dyes, including naphthazarin (5,8-dihydroxy-1,4-naphthoquinone).[16]

-

Explosives: Mixed isomers of dinitronaphthalene can be used as sensitizing agents for ammonium nitrate explosives.[16]

Safety and Toxicology

This compound is a hazardous substance that requires careful handling. It is classified as an irritant to the skin, eyes, and respiratory tract.[2][9][25]

Table 3: Summary of Health Hazards

| Hazard Type | Description | Reference(s) |

| Acute Toxicity | Exposure can cause headache, dizziness, cyanosis (bluish discoloration of the skin), nausea, and vomiting. | [1][2][9] |

| Organ Toxicity | May cause damage to the liver and kidneys. | [1][2][9] |

| Mutagenicity | Suspected of causing genetic defects (GHS Category 2). | [12][25][26] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [25][26] |

| Chronic Effects | Potential for anemia, fatigue, and weight loss with prolonged exposure. | [1][9] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[12][25] In environments where dust may be generated, a NIOSH-approved respirator is recommended.[9]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizers.[9][12]

-

Spill Response: In case of a spill, isolate the area. Avoid generating dust. Do not re-enter the contaminated area until it has been properly cleaned.[9]

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a critical building block for advanced polyurethane materials. Its synthesis requires careful control to achieve high isomeric purity, and its handling demands strict adherence to safety protocols due to its potential health and reactivity hazards. A thorough understanding of its physical properties, such as solubility, is essential for optimizing its purification and use in subsequent chemical transformations. This guide has consolidated the key technical data on 1,5-DNN to provide a foundational resource for scientists and researchers working with this versatile chemical intermediate.

References

-

This compound | Solubility of Things. (n.d.). Solubility of Things. [Link]

-

This compound | C10H6N2O4 | CID 11803. (n.d.). PubChem. [Link]

-

Preparation method of this compound and 1,8-dinitronaphthalene. (n.d.). Patsnap Eureka. [Link]

-

Naphthalene, 1,5-dinitro-. (n.d.). NIST Chemistry WebBook. [Link]

-

Solubility measurement and modelling of 1,8-dinitronaphthalene in nine organic solvents from T=(273.15 to 308.15)K and mixing properties of solutions. (2018). ResearchGate. [Link]

-

This compound - Hazardous Agents. (n.d.). Haz-Map. [Link]

-

This compound. (n.d.). Stenutz. [Link]

-

An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2012). International Scholars Journals. [Link]

- CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction. (n.d.).

-

This compound. (n.d.). Loba Chemie. [Link]

-

CAS No.605-71-0,this compound Suppliers,MSDS download. (n.d.). LookChem. [Link]

-

Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. (2018). ResearchGate. [Link]

-

This compound (C10H6N2O4). (n.d.). PubChemLite. [Link]

-

This compound. (n.d.). SpectraBase. [Link]

- EP1529772B1 - Process for the production of this compound. (n.d.).

-

Dinitronaphthalene | C10H6N2O4 | CID 612684. (n.d.). PubChem. [Link]

-

(PDF) MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC CHARACTERIZATION OF this compound WITH EXPERIMENTAL (FT-IR AND FT-RAMAN) TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS. (2018). ResearchGate. [Link]

-

1,5-Diaminonaphthalene. (n.d.). Wikipedia. [Link]

-

This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Naphthalene, 1,5-dinitro-. (n.d.). NIST Chemistry WebBook. [Link]

-

This compound. (n.d.). ChemBK. [Link]

-

Process for the production of this compound - European Patent Office - EP 1529772 A1. (2005). European Patent Office. [Link]

Sources

- 1. This compound | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Preparation method of this compound and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 4. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 5. CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google Patents [patents.google.com]

- 6. Naphthalene, 1,5-dinitro- [webbook.nist.gov]

- 7. PubChemLite - this compound (C10H6N2O4) [pubchemlite.lcsb.uni.lu]

- 8. accustandard.com [accustandard.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound [stenutz.eu]

- 11. chembk.com [chembk.com]

- 12. lookchem.com [lookchem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 605-71-0 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Naphthalene, 1,5-dinitro- [webbook.nist.gov]

- 21. spectrabase.com [spectrabase.com]

- 22. EP1529772B1 - Process for the production of this compound - Google Patents [patents.google.com]

- 23. data.epo.org [data.epo.org]

- 24. benchchem.com [benchchem.com]

- 25. lobachemie.com [lobachemie.com]

- 26. Dinitronaphthalene | C10H6N2O4 | CID 612684 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,5-Dinitronaphthalene from Naphthalene

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the synthesis of 1,5-dinitronaphthalene (1,5-DNN). It provides a comprehensive exploration of the underlying chemical principles, detailed synthetic protocols, purification strategies, and critical safety considerations. The focus is on elucidating the causality behind experimental choices to empower researchers with a robust understanding of this important chemical transformation. This compound is a pivotal intermediate, primarily for the synthesis of 1,5-diaminonaphthalene, a monomer used in the production of high-performance polyurethane elastomers via 1,5-naphthalene diisocyanate (NDI).[1][2][3]

Theoretical Framework: The Regioselectivity of Naphthalene Nitration

The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS), a reaction governed by the nuanced interplay of kinetic and thermodynamic factors. The primary challenge lies not in achieving dinitration, but in controlling the regioselectivity to favor the desired 1,5-isomer over the co-produced 1,8-dinitronaphthalene.

The Electrophile: Generation of the Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). In the most common industrial method, it is generated by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid, which acts as a protonating agent and dehydrator.[4][5][6]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

First Nitration: Kinetic vs. Thermodynamic Control

The initial nitration of the naphthalene ring demonstrates a clear preference for substitution at the C1 (α) position over the C2 (β) position. This is a kinetically controlled outcome.[7] The reason lies in the stability of the cationic reaction intermediate, known as the Wheland intermediate or arenium ion.

-

α-Attack (C1): The positive charge in the arenium ion formed by attack at the C1 position can be delocalized over the molecule through several resonance structures. Crucially, two of these major resonance contributors keep one of the aromatic rings fully intact, which is an energetically favorable state.[5]

-

β-Attack (C2): Attack at the C2 position results in an arenium ion where only one major resonance structure preserves a complete benzene ring.[5]

Because the transition state leading to the α-substituted intermediate is lower in energy, this product, 1-nitronaphthalene, forms much faster and is the major product under typical nitration conditions.[5]

Caption: Mechanism of Naphthalene Mononitration.

Second Nitration: Directing Effects

Once 1-nitronaphthalene is formed, the existing nitro group, being strongly electron-withdrawing, deactivates the ring it is attached to and directs the second electrophilic attack to the other, unsubstituted ring. The primary positions for the second nitration are C5 and C8, leading to this compound and 1,8-dinitronaphthalene, respectively. Under standard mixed-acid conditions, the reaction typically yields an unfavorable isomer ratio of approximately 1:2 in favor of the 1,8-isomer.[3] This necessitates robust purification strategies to isolate the desired 1,5-DNN.

Synthetic Protocols and Methodologies

The choice of synthetic route depends on factors such as desired scale, available equipment, and environmental considerations regarding acid waste.

Protocol 1: Direct Dinitration with Mixed Acid

This is the conventional and industrially prevalent method. The use of sulfuric acid ensures a high concentration of the nitronium ion, facilitating a rapid reaction.[3]

Step-by-Step Methodology:

-

Prepare Nitrating Mixture: In a flask equipped with a stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (e.g., 3 parts by weight) in an ice/salt bath. Slowly add concentrated nitric acid (e.g., 2 parts by weight) dropwise, ensuring the temperature does not exceed 10°C. This step is highly exothermic and requires careful control.

-

Reaction Setup: In a separate reaction vessel, dissolve naphthalene (e.g., 1 part by weight) in an excess of concentrated sulfuric acid or a suitable inert organic solvent like dichloroethane.[8] The use of a solvent can improve heat management and process safety.[8]

-

Nitration: Slowly add the naphthalene solution to the chilled nitrating mixture. The reaction temperature should be carefully maintained between 40-70°C.[8][9] A higher temperature can lead to the formation of undesired by-products and presents safety risks.[10]

-

Reaction Monitoring: The reaction is typically stirred at the target temperature for 2-4 hours. Progress can be monitored by techniques like GC or TLC.

-

Quenching and Isolation: Once the reaction is complete, the mixture is carefully poured onto a large volume of crushed ice with vigorous stirring. The precipitated solid, a crude mixture of dinitronaphthalene isomers, is then collected by vacuum filtration.

-

Washing: The filter cake is washed thoroughly with cold water until the washings are neutral to remove residual acid.

Self-Validating System: The protocol's integrity relies on strict temperature control. An uncontrolled exotherm is a primary indicator of procedural deviation and a significant safety hazard. The final pH of the washings validates the removal of corrosive acid impurities.

Protocol 2: Sulfuric Acid-Free Dinitration

To mitigate the environmental and economic costs of sulfuric acid recovery, methods using only nitric acid have been developed.[9] This approach relies on using a specific concentration of nitric acid under controlled temperatures.[11]

Step-by-Step Methodology:

-

Reaction Setup: Charge a reactor with nitric acid of 72-87 wt.% concentration.[11]

-

Nitration: Add solid naphthalene portion-wise to the nitric acid at a controlled temperature, typically between 30°C and 65°C.[9][11] The initial additions may cause the temperature to rise, requiring external cooling to maintain the desired range.

-

Digestion: After all the naphthalene is added, the reaction mixture is stirred for 1-2 hours at 45-65°C to ensure complete reaction.[9]

-

Isolation: The mixture is cooled to 5-20°C to precipitate the dinitronaphthalene isomers.[11] The solid product is collected by filtration.

-

Washing: The precipitate is first washed with cooled nitric acid (e.g., 65%) to remove the more soluble 1,8-isomer and other impurities, followed by extensive washing with water until neutral.[9]

Causality Behind Choices: This method avoids sulfuric acid waste but requires precise control over nitric acid concentration. The concentration is high enough to perform dinitration but low enough to manage the reaction rate and heat output safely. The cold nitric acid wash is a key purification step that begins the isomer separation process.

Purification: The Critical Separation of Isomers

The crude product from either method is a mixture of 1,5-DNN and 1,8-DNN. Their similar physical properties make separation challenging.[12] The most effective methods leverage differences in solubility.

Caption: General Synthetic and Purification Workflow for 1,5-DNN.

Methodology: Purification by Solvent Washing/Extraction

A highly effective and common method for isolating 1,5-DNN is to wash the crude, water-washed solid with acetone.[9][11] The 1,8-isomer and other impurities are significantly more soluble in acetone than the 1,5-isomer.

-

Slurry Formation: The crude, dry dinitronaphthalene mixture is stirred in acetone at a moderately elevated temperature (e.g., 45-55°C) for 15-30 minutes.[9]

-

Cooling & Filtration: The slurry is cooled to room temperature (15-20°C) and the solid is collected by vacuum filtration.

-

Final Wash & Dry: The filter cake is washed with a small amount of cold, pure acetone, followed by water, and then dried in an oven at 100-110°C.[9] The resulting product is high-purity this compound.

Data Summary and Characterization

Accurate characterization is essential to confirm the identity and purity of the final product.

Table 1: Comparison of Synthetic Conditions

| Parameter | Mixed Acid Method | Sulfuric Acid-Free Method |

| Nitrating Agent | HNO₃ / H₂SO₄ | 72-87 wt.% HNO₃ |

| Typical Temp. | 40-70°C | 30-65°C |

| Key Advantage | High reactivity, fast | No H₂SO₄ waste |

| Key Disadvantage | Large acid waste stream | Requires precise HNO₃ control |

| Typical 1,5:1,8 Ratio | ~35:65 | Can be improved with control |

Table 2: Key Properties and Characterization Data for this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₆N₂O₄ | [13] |

| Molar Mass | 218.17 g/mol | [13] |

| Appearance | White to pale yellow crystalline powder | [14] |

| Melting Point | 212 - 222°C | [14] |

| Assay (Purity) | ≥97.0% (by GC or HPLC) | [13][14] |

| Solubility | Low in water; soluble in hot nitric acid; sparingly soluble in acetone | [9][15] |

Analytical techniques such as FT-IR and FT-Raman spectroscopy are used to confirm the presence of the nitro (NO₂) functional groups and the aromatic naphthalene core.[16] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable for quantifying the purity and the isomeric ratio of the final product.[14][17]

Caption: Logic Diagram for Isomer Separation by Solvent Washing.

Critical Safety Considerations

The nitration of naphthalene is a high-hazard process that demands rigorous adherence to safety protocols.

-

Corrosive & Oxidizing Agents: Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Exothermic Reaction & Thermal Runaway: The reaction is highly exothermic.[10] Inadequate cooling or too rapid addition of reagents can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing boiling, pressure buildup, and vessel rupture. Always ensure efficient stirring and have a robust cooling system in place.

-

Explosion Risk: Polynitrated aromatics are energetic materials. While dinitronaphthalenes are relatively stable, the formation of trinitrated by-products under uncontrolled conditions significantly increases the risk of explosion.[3] Reaction temperatures must be kept below the decomposition temperature of the products.

-

Substrate Hazards: Naphthalene is a flammable solid and a suspected carcinogen.[18] Avoid creating dust and use appropriate respiratory protection.[18]

-

Waste Management: The acidic waste generated must be neutralized carefully and disposed of in accordance with institutional and environmental regulations.

References

-

Wikipedia. (n.d.). 1,5-Diaminonaphthalene. Retrieved from [Link]

-

Eberson, L., et al. (1998). The mechanism of charge-transfer nitration of naphthalene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method of this compound and 1,8-dinitronaphthalene. Retrieved from [Link]

-

Alifano, P. S., et al. (2005). Nitration and Photonitration of Naphthalene in Aqueous Systems. Environmental Science & Technology. Retrieved from [Link]

-

Olah, G. A., et al. (1982). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. PNAS. Retrieved from [Link]

-

Brainly.in. (n.d.). Q.1 why does nitration of naphthalene gives two different products at different temp? Explain. Retrieved from [Link]

-

Szostak, R., et al. (2020). Synthesis of 1-Nitronaphthalene. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024). Nitration of Naphthalene. Retrieved from [Link]

- Google Patents. (n.d.). CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction.

-

PubMed. (2005). Nitration and photonitration of naphthalene in aqueous systems. Retrieved from [Link]

- Google Patents. (n.d.). CN102070467A - Method for preparing 1,5-diaminonaphthalene by reducing this compound by using hydrazine hydrate.

-

ResearchGate. (2012). Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN101544569A - Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation.

- Google Patents. (n.d.). US3506725A - Separating this compound from 1,8-dinitronaphthalene.

-

Justia Patents. (n.d.). Process for preparing a dinitronaphthalene isomer mixture having an increased proportion of 1,5. Retrieved from [Link]

- Google Patents. (n.d.). CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene.

-

European Patent Office. (2005). EP 1529772 A1 - Process for the production of this compound. Retrieved from [Link]

-

ResearchGate. (2018). MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC CHARACTERIZATION OF this compound WITH EXPERIMENTAL (FT-IR AND FT-RAMAN) TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS. Retrieved from [Link]

-

NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

-

Organic chemistry teaching. (2021). Reversible aromatic substitution reactions. Retrieved from [Link]

-

International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids.

- Google Patents. (n.d.). WO1999012887A1 - Method for producing a dinitronaphthalene-isomer mixture having a high this compound proportion.

-

Scribd. (n.d.). Thermodynamic and Kinetic Control of Reactions. Retrieved from [Link]

-

PMC. (n.d.). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Retrieved from [Link]

-

ResearchGate. (2020). Process safety assessment of semibatch nitration of naphthalene with mixed acid to 1‐nitronaphthalene. Retrieved from [Link]

-

The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Naphthalene - Safety Data Sheet. Retrieved from [Link]

-

PNAS. (1982). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Retrieved from [Link]

- Google Patents. (n.d.). US6992230B2 - Process for the production of this compound.

-

ResearchGate. (n.d.). Nitration of naphthalene with various nitrating agents. Retrieved from [Link]

Sources

- 1. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 2. CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. books.rsc.org [books.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. brainly.in [brainly.in]

- 8. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. US6992230B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound = 97.0 HPLC 605-71-0 [sigmaaldrich.com]

- 14. A13869.22 [thermofisher.com]

- 15. chembk.com [chembk.com]

- 16. researchgate.net [researchgate.net]

- 17. nacalai.com [nacalai.com]

- 18. carlroth.com [carlroth.com]

Navigating the Regioselectivity of Naphthalene: A Technical Guide to the Synthesis of 1,5-Dinitronaphthalene

Abstract

The electrophilic nitration of naphthalene is a cornerstone of aromatic chemistry, pivotal in the synthesis of valuable chemical intermediates. Among its dinitrated isomers, 1,5-dinitronaphthalene (1,5-DNN) serves as a crucial precursor for the production of high-performance polymers, most notably polyurethanes via its diamine derivative. However, the direct dinitration of naphthalene presents a significant regioselectivity challenge, typically yielding an isomeric mixture dominated by both 1,5- and 1,8-dinitronaphthalene. This guide provides an in-depth exploration of the electrophilic nitration of naphthalene with a focus on maximizing the yield of the 1,5-isomer. We will dissect the underlying mechanistic principles governing regioselectivity, present detailed experimental protocols for both traditional and modern synthetic approaches, address the critical aspects of isomer separation and characterization, and outline the necessary safety protocols for handling these energetic reactions. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and application of nitroaromatic compounds.

Introduction: The Strategic Importance of this compound

Naphthalene, a bicyclic aromatic hydrocarbon, is significantly more reactive towards electrophilic substitution than benzene.[1] This heightened reactivity allows for the introduction of functional groups under relatively mild conditions. The nitration of naphthalene is of immense industrial importance, leading to mono- and dinitro-derivatives that are key building blocks for dyes, pigments, agrochemicals, and polymers.[2]

This compound, in particular, is a highly sought-after intermediate. Its primary value lies in its role as the precursor to 1,5-diaminonaphthalene, which is subsequently phosgenated to produce 1,5-naphthalene diisocyanate (NDI). NDI is a key component in the synthesis of high-performance polyurethane elastomers, which are prized for their exceptional thermal resistance, high hardness, and excellent wear resistance, making them suitable for demanding applications where conventional polyurethanes fail.[2][3]

The direct nitration of naphthalene, however, is not a straightforward path to pure 1,5-DNN. The reaction typically yields a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalenes.[4] Understanding and controlling the factors that govern the regioselectivity of this reaction is paramount for developing efficient and economical synthetic processes.

The Mechanistic Underpinnings of Naphthalene Dinitration

The nitration of naphthalene is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich naphthalene ring.

Generation of the Nitronium Ion

In the conventional mixed-acid method, concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

Caption: Kinetic preference for α-substitution in mononitration.

The Second Nitration: Directing Effects and Regioselectivity

The introduction of the first nitro group deactivates the ring to which it is attached due to its strong electron-withdrawing nature. Consequently, the second nitration preferentially occurs on the other, non-substituted ring. The initial nitro group at the C1 position directs the incoming electrophile primarily to the C5 and C8 positions of the second ring.

The reasoning is again rooted in the stability of the Wheland intermediate. Attack at C5 (or the equivalent C8) of 1-nitronaphthalene allows for the formation of a resonance-stabilized intermediate that avoids placing the positive charge adjacent to the electron-withdrawing nitro group, and importantly, maintains an intact benzenoid ring in some resonance contributors. This leads to the formation of 1,5- and 1,8-dinitronaphthalene as the major products.

Caption: Dinitration pathway of 1-nitronaphthalene.

Experimental Protocols

Extreme caution must be exercised during all nitration procedures. These reactions are highly exothermic and can proceed with dangerous speed if not properly controlled. [6]

Traditional Mixed-Acid Dinitration of Naphthalene

This method is the most established but offers limited selectivity, typically producing a mixture of 1,5-DNN and 1,8-DNN. [7] Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. [8]* Ensure an ice bath is readily available for immediate cooling.

-

Have a quench bath (large volume of ice/water) and a neutralizing agent (e.g., sodium bicarbonate) ready for emergencies. [6] Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloroethane or Acetone (for separation/purification)

-

Crushed Ice

Step-by-Step Protocol:

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a specific volume of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid. The addition must be dropwise to control the exotherm. Maintain the temperature below 10 °C.

-

Nitration Reaction: Slowly add finely powdered naphthalene in small portions to the chilled, stirring nitrating mixture. The internal temperature must be carefully monitored and maintained between 40-60 °C. [9]A higher temperature can lead to oxidation and the formation of byproducts.

-

Reaction Completion: After the addition of naphthalene is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 70-80 °C) for several hours to ensure the completion of dinitration. [7]4. Quenching and Isolation: Carefully pour the warm reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude dinitronaphthalene isomer mixture to precipitate. [10]5. Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product in a vacuum oven at a moderate temperature.

Isomer Separation and Purification

The crude product is a mixture that requires separation. Fractional crystallization or solvent extraction are common methods.

-

Fractional Crystallization: The difference in solubility between 1,5-DNN and 1,8-DNN in certain solvents can be exploited. For instance, dissolving the mixture in hot nitric acid and allowing it to cool can lead to the fractional precipitation of the isomers. [7]Dichloroethane has also been used for this purpose. [9]* Solvent Extraction: 1,8-dinitronaphthalene is more soluble in acetone than this compound. Washing the crude solid mixture with acetone can selectively extract the 1,8-isomer, leaving behind enriched this compound. [11]

Parameter Traditional Mixed-Acid Method Modern Catalytic Methods Nitrating Agent HNO₃ / H₂SO₄ HNO₃, NO₂, Nitrate Salts Catalyst H₂SO₄ (reagent & catalyst) Zeolites (e.g., HBEA, HY), Solid Superacids Selectivity Low; mixture of 1,5- and 1,8-isomers High; can be tuned to favor specific isomers Reaction Conditions Harsh (strong acids, high temp.) Milder conditions often possible Environmental Impact High (acidic waste streams) Lower (reusable catalysts, less waste)

Table 1: Comparison of Nitration Methodologies.

Modern Approaches for Enhanced Selectivity

Concerns over the environmental impact and poor selectivity of the mixed-acid process have driven research into cleaner, more efficient methods.

Zeolite-Catalyzed Nitration: Zeolites, with their defined pore structures and acidic sites, can act as shape-selective catalysts. Using catalysts like HBEA or HY zeolites can significantly improve the regioselectivity of the nitration. [12][14]The reaction can be carried out by reacting 1-nitronaphthalene with a nitrating agent such as nitric acid or nitrogen dioxide in the presence of the zeolite catalyst. [13][15] Step-by-Step Zeolite-Catalyzed Protocol (General):

-

Catalyst Activation: Activate the zeolite catalyst by heating under vacuum to remove adsorbed water.

-

Reaction Setup: In a flask, suspend the activated zeolite in a suitable solvent (e.g., dichloroethane).

-

Reactant Addition: Add 1-nitronaphthalene to the suspension.

-

Nitration: Slowly add the nitrating agent (e.g., fuming nitric acid or a solution of NO₂) at a controlled temperature (e.g., -15 °C to room temperature). [12]5. Work-up: Upon completion, the solid catalyst is simply removed by filtration. The filtrate is then washed with water and a mild base (e.g., sodium bicarbonate solution), dried, and the solvent is evaporated to yield the product.

This approach not only enhances selectivity but also simplifies catalyst recovery and reuse, aligning with the principles of green chemistry.

Product Characterization

Unambiguous identification of the dinitronaphthalene isomers is critical. A combination of chromatographic and spectroscopic techniques is employed.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the isomer mixture. [16][17]Specific columns, such as those with PYE (pyrenylethyl) or NPE (nitrophenylethyl) stationary phases, can leverage π-π and dipole-dipole interactions to achieve excellent separation of 1,5-DNN and 1,8-DNN. [18]* Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,5-DNN shows characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂). These typically appear in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). [19] * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides definitive structural information. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer, allowing for clear identification. [20] * Mass Spectrometry (MS): Provides the molecular weight of the product (m/z 218.17 for C₁₀H₆N₂O₄) and fragmentation patterns that can help distinguish between isomers. [21][22]

-

Conclusion and Future Outlook

The synthesis of this compound via the electrophilic nitration of naphthalene is a mature yet evolving field. While the traditional mixed-acid method remains a viable route, its inherent drawbacks of low selectivity and hazardous waste generation are significant. This guide underscores the mechanistic principles that favor the formation of 1,5- and 1,8-dinitronaphthalene and details the established protocols for their synthesis and separation.

For professionals in research and drug development, the future of this chemistry lies in the adoption of more sustainable and selective methodologies. The use of solid acid catalysts like zeolites represents a major advancement, offering improved selectivity, milder reaction conditions, and the potential for catalyst recycling. [12][13]Further research into novel catalytic systems and process optimization will be crucial in developing economically viable and environmentally benign routes to high-purity this compound, thereby supporting the continued innovation of high-performance materials derived from this versatile intermediate.

References

-

Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. (2022). Molecules, 28(1), 295. Available at: [Link]

- A Comparative Guide: HPLC-UV vs. GC-MS for the Analysis of Dinitrotoluene Isomers. (n.d.). BenchChem.

-

Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. (n.d.). Available at: [Link]

-

Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. (2022). ResearchGate. Available at: [Link]

- US Patent 3506725A, Separating this compound from 1,8-dinitronaphthalene. (1970). Google Patents.

-

Synthesis of 1-Nitronaphthalene. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque, Inc. Available at: [Link]

-

Highly Selective Preparation of Valuable Dinitronaphthalene from Catalytic Nitration of 1-Nitronaphthalene with NO2 over HY Zeolite. (2018). ResearchGate. Available at: [Link]

-

This compound. (n.d.). SpectraBase. Available at: [Link]

-

Nitration equation of naphthalene over zeolite. (2022). ResearchGate. Available at: [Link]

-

Synthesis of dinitronaphthalene from nitration of 1-nitronaphthalene using HY-zeolite catalyst. (2024). ResearchGate. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

- Technical Support Center: Work-up Procedures for Aromatic Nitr

- DE Patent 2517437B2, Process for the recovery of 1,5- and 1,8 dinitronaphthalene. (1978). Google Patents.

-

Process for the production of this compound. (2011). European Patent Office. Available at: [Link]

-

Nitration of Naphthalene. (2022). YouTube. Available at: [Link]

- CN Patent 1194972A, Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene. (1998). Google Patents.

-

Preparation method of this compound and 1,8-dinitronaphthalene. (2012). Patsnap Eureka. Available at: [Link]

-

Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. Available at: [Link]

- Technical Support Center: Managing Exothermic Reactions During Nitr

- CN Patent 104478728A, Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction. (2015). Google Patents.

-

A simple approach for preparation of dinitronaphthalene compounds from the nitration reaction of 1-nitronaphthalene with NO2 as nitration reagent. (2020). ResearchGate. Available at: [Link]

- Lab 1 Nitration Of Naphthalene. (n.d.). Bartleby.com.

-

This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

- Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-3300.

-

Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. (2017). SciTePress. Available at: [Link]

- WO Patent 1999012887A1, Method for producing a dinitronaphthalene-isomer mixture having a high this compound proportion. (1999). Google Patents.

-

The selectivity of the direct nitration of hydrocarbons of the naphthalene series (ArH) and of the recombination of the corresponding dimeric RC of the type (ArH)\ with nitrogen dioxide. (1985). ResearchGate. Available at: [Link]

-

Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. (1981). PMC. Available at: [Link]

-

Nitration of Aromatics: EAS & Methyl Benzoate. (n.d.). Studylib. Available at: [Link]

-

Nitration of naphthalene and anthracene. (2014). Chemistry Stack Exchange. Available at: [Link]

-

Nitration and photonitration of naphthalene in aqueous systems. (2005). PubMed. Available at: [Link]

-

Naphthalene, 1,5-dinitro-. (n.d.). NIST WebBook. Available at: [Link]

-

FTIR, FT-Raman, scaled quantum chemical studies of the structure and vibrational spectra of this compound. (2012). ResearchGate. Available at: [Link]

- EP Patent 1529772B1, Process for the production of this compound. (2011). Google Patents.

-

-

Draw resonance structures for the intermediate carbocations in the bromination of naphthalene, and account for the fact that. (n.d.). Available at: [Link]

-

-

Supplemental Topics. (n.d.). MSU chemistry. Available at: [Link]

-

Explain by drawing resonance forms of the intermediate carbocations why naphthalene undergoes electrophilic aromatic substitution at C1 rather than at C2. (n.d.). Homework.Study.com. Available at: [Link]

Sources

- 1. Supplemental Topics [www2.chemistry.msu.edu]

- 2. CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google Patents [patents.google.com]

- 3. Preparation method of this compound and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO1999012887A1 - Method for producing a dinitronaphthalene-isomer mixture having a high this compound proportion - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3506725A - Separating this compound from 1,8-dinitronaphthalene - Google Patents [patents.google.com]

- 8. studylib.net [studylib.net]

- 9. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Process for the production of this compound - Patent 1529772 [data.epo.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scitepress.org [scitepress.org]

- 18. nacalai.com [nacalai.com]

- 19. researchgate.net [researchgate.net]

- 20. spectrabase.com [spectrabase.com]

- 21. This compound | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Naphthalene, 1,5-dinitro- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 1,5-Dinitronaphthalene in Organic Solvents

Introduction

1,5-Dinitronaphthalene (1,5-DNN) is a solid, yellow crystalline organic compound with the chemical formula C₁₀H₆(NO₂)₂.[1][2] It serves as a crucial intermediate in the synthesis of dyestuffs and other organic compounds.[1][3] A comprehensive understanding of its solubility in various organic solvents is paramount for the design, optimization, and control of industrial processes such as crystallization, purification, and reaction engineering.[4][5] Inefficient solvent selection can lead to poor yield, low purity, and increased processing costs. This guide provides a detailed analysis of the experimental solubility of 1,5-DNN, outlines a robust methodology for its determination, and explores the thermodynamic models used to correlate and predict its behavior in solution.

Section 1: Quantitative Solubility of this compound

The solubility of 1,5-DNN has been experimentally determined in a range of common organic solvents. A consistent finding is that its solubility increases non-linearly with a rise in temperature, indicating that the dissolution process is endothermic.[4] The mole fraction solubility data across a temperature range of (273.15 to 313.15) K is summarized below.

Table 1: Experimental Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Atmospheric Pressure (101.2 kPa)[4][5]